Fmoc-D-Tyr(Po3Me2)-OH Fmoc-D-Tyr(Po3Me2)-OH
Brand Name: Vulcanchem
CAS No.: 201335-92-4
VCID: VC0557603
InChI: InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
SMILES: COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H26NO8P
Molecular Weight: 511.47

Fmoc-D-Tyr(Po3Me2)-OH

CAS No.: 201335-92-4

Cat. No.: VC0557603

Molecular Formula: C26H26NO8P

Molecular Weight: 511.47

* For research use only. Not for human or veterinary use.

Fmoc-D-Tyr(Po3Me2)-OH - 201335-92-4

Specification

CAS No. 201335-92-4
Molecular Formula C26H26NO8P
Molecular Weight 511.47
IUPAC Name (2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Standard InChI Key ZQHCDMSMVMNCER-XMMPIXPASA-N
SMILES COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Fmoc-D-Tyr(Po3Me2)-OH is a phosphorylated tyrosine derivative with the D-configuration. The compound incorporates both a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a dimethyl phosphate modification on the tyrosine phenol group.

Basic Chemical Properties

The compound presents with the following fundamental chemical identifiers:

PropertyValue
CAS Number201335-92-4
Molecular FormulaC26H26NO8P
Molecular Weight511.47 g/mol
IUPAC Name(2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChIKeyZQHCDMSMVMNCER-XMMPIXPASA-N

The molecular structure features several key components: the Fmoc protecting group attached to the amino function, the carboxylic acid group, and the phosphorylated phenol ring of tyrosine. This specific arrangement allows for controlled incorporation into peptide chains while maintaining the phosphorylated modification.

Structural Features and Importance

The compound's D-configuration represents an inversion of stereochemistry compared to naturally occurring L-amino acids. This stereochemical arrangement provides peptides containing this residue with enhanced resistance to enzymatic degradation, as most proteolytic enzymes preferentially recognize L-amino acids.

The dimethyl phosphate group serves as a protected form of phosphotyrosine, which is crucial for mimicking phosphorylation events in biological systems. This modification can be selectively deprotected under specific conditions to reveal the free phosphate group, making it valuable for studying phosphorylation-dependent protein interactions.

Synthetic Approaches

The synthesis of Fmoc-D-Tyr(Po3Me2)-OH typically involves multiple steps, requiring careful control of reaction conditions to maintain stereochemical integrity and functional group compatibility.

General Synthetic Routes

The preparation of this compound generally follows a sequential approach:

  • Protection of the amino group of D-tyrosine with the Fmoc group

  • Phosphorylation of the phenolic hydroxyl group using dimethyl phosphorochloridate

  • Purification to obtain the final product with high purity

These synthesis steps require careful control of reaction conditions to prevent side reactions and maintain the stereochemical integrity of the amino acid.

Applications in Peptide Synthesis

Fmoc-D-Tyr(Po3Me2)-OH serves as a specialized building block primarily used in solid-phase peptide synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis

The compound is incorporated into peptide sequences following standard Fmoc-based SPPS protocols. The key features that make it valuable include:

  • Compatibility with standard Fmoc deprotection conditions (typically 20% piperidine in DMF)

  • The ability to introduce phosphotyrosine mimetics at specific positions in peptide sequences

  • The D-configuration, which can enhance peptide stability against enzymatic degradation

Technical Protocols

When working with Fmoc-D-Tyr(Po3Me2)-OH in peptide synthesis, several considerations are important:

ParameterRecommended Condition
Coupling reagentsHBTU or DIC as coupling agents
Deprotection methodPiperidine for Fmoc removal; Acidic conditions for phosphonate cleavage
Coupling timeExtended coupling times may be necessary due to steric hindrance
Side-chain protectionMaintained during standard Fmoc deprotection steps

These protocols help ensure successful incorporation of the modified amino acid while preserving the phosphate modification.

Biological Research Applications

Fmoc-D-Tyr(Po3Me2)-OH has significant implications in various biological research areas due to its ability to mimic phosphorylation events.

Phosphopeptide Studies

Peptides incorporating phosphotyrosine residues are crucial tools for studying signal transduction pathways. The phosphate group can mimic natural phosphorylation events that regulate protein-protein interactions, enzyme activities, and cellular signaling cascades.

Enzymatic Stability

The D-configuration of the tyrosine residue offers enhanced resistance to proteolytic degradation. When incorporated into bioactive peptides, this feature can extend half-life and improve stability in biological systems, making the resulting peptides more suitable for both research and potential therapeutic applications.

Protein Interaction Studies

Phosphotyrosine-containing peptides synthesized using Fmoc-D-Tyr(Po3Me2)-OH can serve as valuable probes for investigating protein-protein interactions, particularly those involving:

  • SH2 (Src Homology 2) domains

  • PTB (Phosphotyrosine-binding) domains

  • Tyrosine kinases and phosphatases

  • Signal transduction complexes

These applications enable researchers to map and understand phosphorylation-dependent interactions in various biological processes.

Medicinal Chemistry Applications

The incorporation of Fmoc-D-Tyr(Po3Me2)-OH into peptides has implications for drug development and medicinal chemistry.

Drug Development Considerations

When using Fmoc-D-Tyr(Po3Me2)-OH in peptide-based drug development, several factors must be considered:

  • Metabolic stability of the phosphonate group

  • Cell penetration capabilities of the resulting peptides

  • Target specificity and binding affinities

  • Potential immunogenicity of D-amino acid containing peptides

These considerations help guide the development of effective peptide-based therapeutics incorporating this modified amino acid.

Comparison with Related Compounds

Understanding how Fmoc-D-Tyr(Po3Me2)-OH compares to similar compounds provides valuable context for its applications.

Structural Analogs

Several related compounds share structural similarities with Fmoc-D-Tyr(Po3Me2)-OH but differ in key aspects:

CompoundKey DifferencesImpact on Applications
Fmoc-L-Tyr(Po3Me2)-OHL-configurationNatural stereochemistry but less stability against proteases
Fmoc-D-Tyr(tBu)-OHtert-butyl protecting group instead of phosphateDifferent biological activity; used for different research purposes
Fmoc-D-pTyr-OHUnprotected phosphate groupMore reactive; less stable during synthesis

These differences influence the choice of building block based on specific research requirements.

Functional Comparisons

The functional distinctions between these compounds relate primarily to:

  • Stability during peptide synthesis

  • Ability to mimic phosphorylation states

  • Resistance to enzymatic degradation

  • Conformational effects on peptide structure

These differences must be considered when selecting the appropriate building block for specific applications in research or drug development.

Analytical Characterization

Proper characterization of Fmoc-D-Tyr(Po3Me2)-OH and peptides containing this residue requires specific analytical approaches.

Identification Methods

Several analytical techniques are commonly employed for characterization:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification

  • Infrared Spectroscopy for functional group identification

These methods collectively confirm the identity and purity of the compound or peptides containing it.

ParameterAcceptable Criteria
Purity (HPLC)≥95%
Stereochemical purity≥99%
Water content≤1%
Residual solventsWithin acceptable limits for research use

These specifications ensure reliable results when the compound is used in sensitive research applications.

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